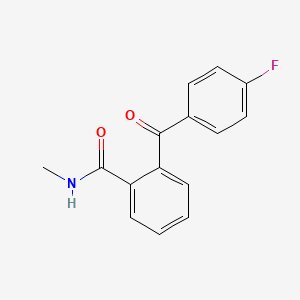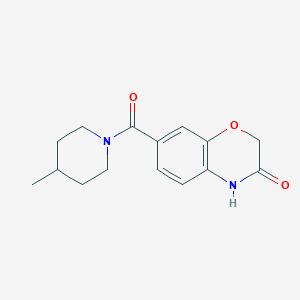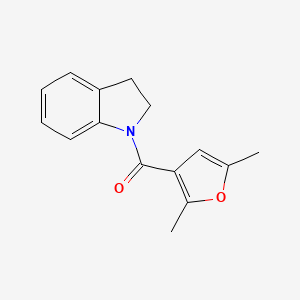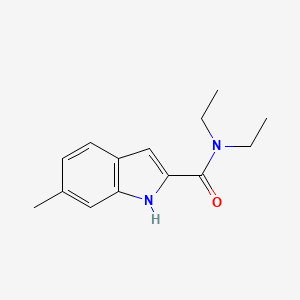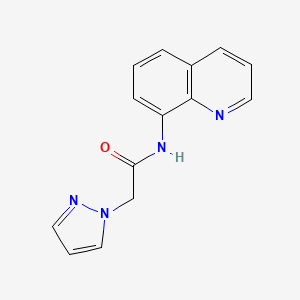
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide, also known as CTZ, is a chemical compound that has received significant attention from the scientific community due to its various applications in the field of medicinal chemistry. CTZ belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been extensively studied for its potential applications as a therapeutic agent in various diseases. One of the most promising applications of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is in the treatment of cancer. Several studies have shown that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division.
In addition to its anticancer properties, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been investigated for its antimicrobial and antifungal activities. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of several pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide achieves this by disrupting the cell membrane and inhibiting the synthesis of essential cellular components, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is not fully understood, but several studies have shed light on its molecular targets and pathways. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide induces DNA damage and triggers apoptosis in cancer cells. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits several biochemical and physiological effects that are relevant to its therapeutic potential. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor metastasis. In addition, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent activity against cancer cells and pathogenic microorganisms at low concentrations, making it an attractive candidate for drug development. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also exhibits selectivity for cancer cells and pathogenic microorganisms, while sparing normal cells and commensal microorganisms. This selectivity is due to the differential expression of molecular targets and pathways in diseased versus healthy cells.
However, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also has some limitations for lab experiments. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is a relatively complex molecule that requires specialized synthetic techniques and equipment for its preparation. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is also prone to degradation and instability under certain conditions, such as exposure to light and moisture. These limitations can affect the reproducibility and reliability of lab experiments using N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide. One direction is to investigate the structure-activity relationship (SAR) of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs to identify more potent and selective compounds. Another direction is to explore the therapeutic potential of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide may be useful in combination therapies. Finally, the development of new synthetic methods for N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs may enable the production of larger quantities of these compounds for preclinical and clinical studies.
Synthesemethoden
The synthesis of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide involves the reaction of 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in a solvent such as DMF (N,N-dimethylformamide) or DCM (dichloromethane) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(13(18)14-10-7-8-10)16-17(15-9)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUCJLULWAFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


